molecular formula C18H22N2O2 B8301449 (3-Amino-4-tert-butyl-phenyl)-carbamic acid benzyl ester

(3-Amino-4-tert-butyl-phenyl)-carbamic acid benzyl ester

Cat. No. B8301449
M. Wt: 298.4 g/mol
InChI Key: BOUKUZXAGBUDQA-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A solution of 4-tert-butylbenzene-1,3-diamine (D-9) (657 mg, 4 mmol) and pyridine (0.39 mL, 4.8 mmol) in CH2Cl2/MeOH (12/1, 8 mL) was cooled to 0° C., and a solution of benzyl chloroformate (0.51 mL, 3.6 mmol) in CH2Cl2 (8 mL) was added dropwise over 10 min. The mixture was stirred at 0° C. for 15 min, then warmed to room temperature. After 1 h, the mixture was washed with 1M citric acid (2×20 mL), saturated aqueous sodium bicarbonate (20 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford the crude (3-amino-4-tert-butyl-phenyl)-carbamic acid benzyl ester as a brown viscous gum (0.97 g), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.41-7.32 (m, 6H), 7.12 (d, J=8.5 Hz, 1H), 6.89 (br s, 1H), 6.57 (dd, J=2.3, 8.5 Hz, 1H), 5.17 (s, 2H), 3.85 (br s, 2H), 1.38 (s, 9H); 13C NMR (100 MHz, CDCl3, rotameric) δ 153.3 (br), 145.3, 136.56, 136.18, 129.2, 128.73, 128.59, 128.29, 128.25, 127.14, 108.63 (br), 107.61 (br), 66.86, 33.9, 29.7; ESI-MS 299.1 m/z (MH+).
Quantity
657 mg
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[NH2:12])([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21]>C(Cl)Cl.CO.C(Cl)Cl>[CH2:23]([O:22][C:20](=[O:21])[NH:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[C:6]([NH2:12])[CH:7]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:3.4|

Inputs

Step One
Name
Quantity
657 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)N)N
Name
Quantity
0.39 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
CH2Cl2 MeOH
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WASH
Type
WASH
Details
the mixture was washed with 1M citric acid (2×20 mL), saturated aqueous sodium bicarbonate (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)C(C)(C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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